molecular formula C20H19N7O2S B2744920 (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 920413-74-7

(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2744920
M. Wt: 421.48
InChI Key: LDJOCTTWPLULDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H19N7O2S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has delved into the synthesis of novel triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives and their screening for antimicrobial activities. Some synthesized compounds exhibited moderate to good activities against tested microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents Molecules, Bektaş et al., 2007.

Antagonist Activity and Potential Therapeutic Applications

Watanabe et al. (1992) reported on the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their antagonist activities against 5-HT2 and alpha 1 receptors. Some compounds demonstrated potent 5-HT2 antagonist activity, suggesting their potential utility in therapeutic applications Journal of medicinal chemistry, Watanabe et al., 1992.

Synthesis of Novel Heterocyclic Compounds

Abu‐Hashem et al. (2020) investigated the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, assessing their potential as anti-inflammatory and analgesic agents. Some compounds showed significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential for therapeutic use Molecules, Abu‐Hashem et al., 2020.

Tubulin Polymerization Inhibition

Prinz et al. (2017) developed a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, testing their effects on tumor cell growth, inhibition of tubulin polymerization, and cell cycle arrest induction. Several analogues showed excellent antiproliferative properties and potently inhibited tubulin polymerization, demonstrating the potential of these compounds as novel and potent tubulin polymerization inhibitors Journal of medicinal chemistry, Prinz et al., 2017.

properties

IUPAC Name

[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S/c1-29-15-6-4-14(5-7-15)27-19-17(23-24-27)18(21-13-22-19)25-8-10-26(11-9-25)20(28)16-3-2-12-30-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJOCTTWPLULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CS5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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